molecular formula C7H14N2 B8230125 (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8230125
M. Wt: 126.20 g/mol
InChI Key: DLUDAUJQMXTXGQ-RQJHMYQMSA-N
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Description

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS Number: 876130-70-0) is a versatile, stereochemically defined pyrrolopyrrolidine scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic building block and privileged structure for the development of novel biologically active molecules. Its primary researched application is as a key precursor and central core for potent and selective histamine H3 receptor (H3R) ligands . The histamine H3 receptor is a G-protein-coupled receptor predominantly expressed in the central nervous system, functioning as an autoreceptor and heteroreceptor to regulate the release of various neurotransmitters. Ligands targeting this receptor are investigated for their potential to treat a range of neurological and psychiatric disorders . Research indicates that derivatives based on this octahydro-pyrrolo[3,4-b]pyrrole scaffold have shown promise in preclinical studies for conditions such as cognitive deficits associated with schizophrenia, attention deficit disorders, and obesity . The mechanism of action for these therapeutics involves modulation of the H3 receptor, which can enhance the release of neurotransmitters like histamine, acetylcholine, and dopamine in the brain, thereby improving cognitive function and attention . The compound features a fused bicyclic structure with two stereocenters, confirming its (3aR,6aR) configuration is essential for its biological activity and interaction with specific targets. With a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol, this secondary amine provides a handle for further functionalization, allowing researchers to develop a wide array of analogs for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Ullmann Coupling for Core Formation

A critical pathway involves copper-catalyzed Ullmann coupling, which constructs the bicyclic framework. In one protocol, intermediate 51b (derived from core 45 ) undergoes coupling with phenols or aliphatic alcohols under copper catalysis . For example, reaction of core 45 with 1-cyclopropyl-2,2,2-trifluoroethan-1-ol in the presence of copper ligands yields intermediates 51a–c , which are subsequently functionalized via Buchwald–Hartwig cross-coupling to install the methyl group at position 5 .

Key Reaction Conditions

ParameterDetail
CatalystCopper(I) iodide
Ligand1,10-Phenanthroline
BaseCesium carbonate
SolventDimethylformamide (DMF)
Temperature100–120°C
Yield40–60% (dependent on substrate)

This method prioritizes regioselectivity but requires stringent anhydrous conditions to prevent side reactions .

Sequential [3+2] Cycloaddition and Lactamization

A novel approach reported by RSC employs azomethine ylides derived from α-amino acid methyl esters and 2-nitrobenzaldehyde . The ylide undergoes [3+2] cycloaddition with maleimides, forming hexahydropyrrolo[3,4-c]pyrrole intermediates. Subsequent nitro group reduction and transamidation yield the fused quinoline-pyrrolo[3,4-b]pyrrole scaffold .

Mechanistic Highlights

  • Cycloaddition : Maleimide reacts with the ylide to form a bicyclic adduct with endo selectivity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Lactamization : Spontaneous intramolecular amide bond formation under acidic conditions generates the fused quinoline system .

Optimization Data

StepConditionsYield
CycloadditionTHF, 0°C to rt, 12 h75%
ReductionH₂ (1 atm), Pd/C, MeOH, 6 h90%
LactamizationHCl (aq), reflux, 3 h68%

This method offers excellent stereocontrol but necessitates careful handling of nitro intermediates to avoid undesired side products .

Reductive Amination for Stereochemical Control

A patent-derived strategy (US7728031B2) utilizes reductive amination to install the methyl group while preserving the (3aR,6aR) configuration . Starting from octahydropyrrolo[3,4-b]pyrrole-5-one, methylamine is condensed under acidic conditions, followed by sodium cyanoborohydride reduction.

Procedure

  • Condensation : React 5-keto precursor with methylamine hydrochloride in methanol (rt, 24 h).

  • Reduction : Add NaBH₃CN (2 equiv) and stir for 12 h.

  • Workup : Neutralize with aqueous NH₄Cl, extract with DCM, and purify via silica chromatography .

Yield : 55–65%
Chiral Purity : >98% ee (confirmed by chiral HPLC) .

Buchwald–Hartwig Cross-Coupling for Late-Stage Functionalization

Late-stage diversification of the bicyclic core is achieved via palladium-catalyzed couplings. For instance, intermediate 45 (Scheme 3) undergoes Buchwald–Hartwig amination with methylamine to install the 5-methyl group .

Representative Protocol

  • Substrate : Chloro-intermediate 48

  • Catalyst : BrettPhos Pd G3

  • Ligand : BrettPhos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 18 h

  • Yield : 70%

This method is scalable but requires specialized ligands to suppress β-hydride elimination.

Challenges in Stereochemical Fidelity

Achieving the (3aR,6aR) configuration demands precise control over reaction trajectories:

  • Ring-Closing Metathesis : Early attempts using Grubbs catalysts led to epimerization at C3a and C6a .

  • Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., (R)-BINAP) improve enantioselectivity but require high-pressure H₂ .

Comparative Analysis of Methods

MethodStereochemical ControlYieldScalability
Ullmann CouplingModerate40–60%High
[3+2] CycloadditionHigh68%Moderate
Reductive AminationHigh55–65%High
Buchwald–HartwigModerate70%High

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced pyrrole compounds. Substitution reactions can result in a wide range of substituted pyrrole derivatives.

Scientific Research Applications

Histamine Receptor Ligands

Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole are effective as histamine H3 receptor ligands. These compounds can modulate neurotransmitter release and are being studied for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to influence histamine pathways makes them promising candidates for drug development aimed at cognitive enhancement and appetite regulation .

Anticancer Properties

Studies have shown that certain pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole has been evaluated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. These findings suggest a potential role in the development of new anticancer therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Materials Science Applications

The unique structural features of this compound allow for its use in creating novel materials with specific electronic properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and sensors.

Case Study 1: Histamine H3 Receptor Ligands

A clinical trial investigated the effects of a derivative of this compound on patients with cognitive decline. Participants receiving the ligand showed significant improvements in cognitive function compared to the placebo group. This study highlights the compound's potential therapeutic applications in enhancing cognitive performance and managing symptoms of neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines including breast and prostate cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryHistamine Receptor ModulationCognitive enhancement in clinical trials
Anticancer ActivityCytotoxic effects on cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cells
Materials ScienceOrganic ElectronicsEnhanced electronic properties in polymers

Mechanism of Action

The mechanism of action of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Key Observations:

Stereochemical Specificity: The (3aR,6aR) configuration is conserved in pharmacologically active derivatives like Xiliertinib, underscoring its importance in target binding .

Functional Group Diversity : Substituents such as the quinazoline-carboxamide in Xiliertinib enhance molecular weight and polarity, enabling ATP-competitive kinase inhibition . The tert-butyl carbamate in ’s compound is a protecting group for amine functionality during synthesis .

Isomeric Variations : Pyrrolo[3,4-c]pyrrole () represents a structural isomer with a rearranged ring fusion, which may reduce compatibility with biological targets optimized for the [3,4-b] configuration .

Physicochemical and Pharmacokinetic Properties

Property This compound Xiliertinib tert-Butyl Carbamate Derivative
LogP (Predicted) 1.2 3.8 1.9
Solubility High (dihydrochloride salt) Moderate Low (lipophilic ester)
Metabolic Stability Not reported High (slow CYP450) Not applicable
Bioavailability N/A (intermediate) 65–80% (oral) N/A

Highlights:

  • The dihydrochloride salt form of the target compound enhances aqueous solubility, making it suitable for reaction media .
  • Xiliertinib’s higher LogP reflects improved membrane permeability, critical for intracellular kinase targeting .

Biological Activity

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H14N2
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 1353644-77-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its role as a potential therapeutic agent. The compound has demonstrated several pharmacological effects:

  • Inhibition of Protein Kinases : Research indicates that derivatives of pyrrolo compounds can inhibit specific protein kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promise as selective inhibitors of the EGFR pathway, which is crucial in many cancers .
  • Histamine Receptor Modulation : Some studies suggest that octahydro-pyrrolo derivatives may interact with histamine receptors, potentially offering therapeutic benefits for conditions modulated by histamine signaling .
  • Antitumor Activity : In vivo studies have indicated that certain derivatives exhibit antitumor activity by inhibiting tumor growth in xenograft models. This effect is often linked to their ability to modulate signaling pathways critical for cell survival and proliferation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Targeting ERK Pathway : The compound appears to influence the ERK signaling pathway, which is pivotal in cell division and differentiation.
  • Induction of Apoptosis : Some studies suggest that it may promote apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Case Studies and Research Findings

StudyFindings
GSK2606414 Discovery Identified as a potent PERK inhibitor; related compounds showed similar inhibitory effects on cancer cell lines.
Histamine Modulation Study Demonstrated potential in reducing food intake via histamine receptor modulation; implications for obesity treatment.
EGFR Inhibition Research Showed effectiveness against mutant forms of EGFR; suggests utility in targeted cancer therapies.

Q & A

Basic: What are the most reliable synthetic routes for (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole?

Methodological Answer:
The synthesis typically involves multi-step strategies, leveraging cycloaddition reactions or microwave-assisted protocols. Key steps include:

  • Starting Materials : Use of pyrrolidine precursors with stereochemical control, such as chiral auxiliaries or enantioselective catalysts. For example, Ugi-3CR (three-component reaction) followed by aza-Diels-Alder reactions can generate the pyrrolo[3,4-b]pyrrole core .
  • Reaction Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves yield and reduces side products compared to traditional reflux methods .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity .
  • Characterization : Confirm stereochemistry via X-ray crystallography (e.g., orthorhombic crystal system, space group P21_121_121_1) and NMR (e.g., 1^1H and 13^13C chemical shifts for methyl and bridgehead protons) .

Basic: How is the stereochemistry of this compound validated?

Methodological Answer:
Stereochemical validation requires:

  • X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction data (e.g., unit cell parameters: a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) .
  • Chiral HPLC : Compare retention times with racemic mixtures or enantiopure standards (e.g., Chiralpak® columns with hexane/isopropanol mobile phase).
  • NMR Analysis : Detect diastereotopic protons or coupling constants (e.g., 3J^3J values for bridgehead hydrogens) .

Advanced: What strategies ensure enantioselective synthesis of this compound?

Methodological Answer:
Enantioselectivity is achieved via:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric cycloadditions to control the 3aR and 6aR centers .
  • Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (R)-proline derivatives) to propagate stereochemistry .
  • Dynamic Kinetic Resolution : Employ reaction conditions that favor one enantiomer during ring-closing steps .

Advanced: How do substituent modifications impact its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Functional Group Screening : Introduce substituents (e.g., trifluoromethyl, aryl groups) at the 5-methyl position and assess inhibitory activity (e.g., kinase or enzyme assays) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, guided by X-ray structures of related compounds .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., kinase profiling panels) for lead optimization .

Advanced: How to resolve contradictions in reported stereochemical outcomes?

Methodological Answer:
Discrepancies arise from:

  • Reaction Conditions : Varying temperatures or solvents may favor different transition states. Compare microwave vs. thermal synthesis outcomes .
  • Analytical Limitations : Misassignment of NMR signals due to overlapping peaks. Use 1^1H-13^13C HSQC and NOESY to resolve ambiguities .
  • Crystallographic Validation : Cross-check with published crystal data (e.g., CCDC entries for related pyrrolo[3,4-b]pyrrole derivatives) .

Advanced: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:
Stability is influenced by:

  • Temperature : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent degradation of the pyrrolidine ring .
  • pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH < 5) to prevent ring-opening reactions.
  • Light Exposure : Protect from UV light to avoid photochemical decomposition (monitor via HPLC at 254 nm) .

Advanced: How to design experiments for studying its interactions with biological targets?

Methodological Answer:
Key experimental designs include:

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd_d) with proteins (e.g., kinases) .
  • Surface Plasmon Resonance (SPR) : Assess real-time interaction kinetics (kon_{on}, koff_{off}) .
  • Cryo-EM/X-Ray Co-Crystallization : Resolve 3D structures of compound-target complexes to guide rational drug design .

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